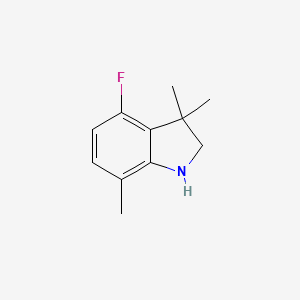
Diethyl 2-(azetidin-3-yl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(azetidin-3-yl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a malonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(azetidin-3-yl)malonate typically involves the alkylation of diethyl malonate with an azetidine derivative. One common method is the reaction of diethyl malonate with 3-azetidinyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(azetidin-3-yl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the α-position of the malonate ester using alkyl halides in the presence of a base.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted azetidines.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Solvents: Ethanol, tetrahydrofuran (THF)
Catalysts: Acid catalysts for hydrolysis reactions
Major Products Formed
Alkylation: Monoalkylated or dialkylated malonates
Hydrolysis: Carboxylic acids
Decarboxylation: Substituted azetidines
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(azetidin-3-yl)malonate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of β-lactam antibiotics and other bioactive molecules.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Wirkmechanismus
The mechanism of action of diethyl 2-(azetidin-3-yl)malonate involves the formation of reactive intermediates, such as enolates, which can undergo nucleophilic substitution reactions. The azetidine ring can also participate in ring-opening reactions, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-(azetidin-3-yl)malonate can be compared with other malonate derivatives and azetidine-containing compounds:
Diethyl malonate: Lacks the azetidine ring, making it less versatile in certain synthetic applications.
Azetidin-3-yl acetic acid: Similar structure but with a carboxylic acid group instead of the malonate ester, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the malonate ester and azetidine ring, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C10H17NO4 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
diethyl 2-(azetidin-3-yl)propanedioate |
InChI |
InChI=1S/C10H17NO4/c1-3-14-9(12)8(7-5-11-6-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 |
InChI-Schlüssel |
QODHHXJBAOOZLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1CNC1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


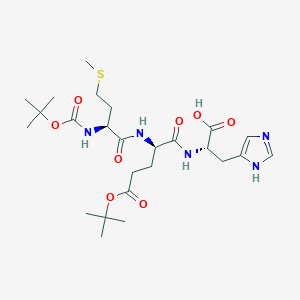
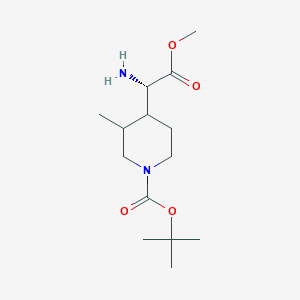
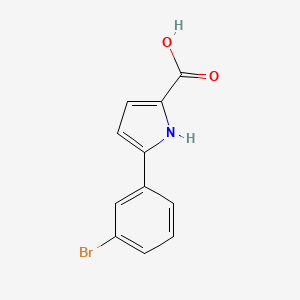
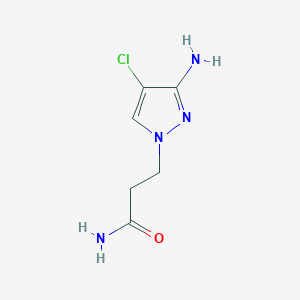

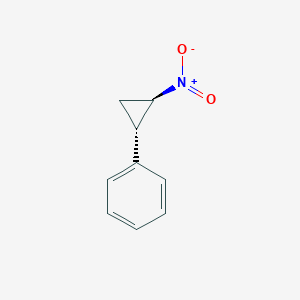
![2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13327475.png)

![Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13327485.png)
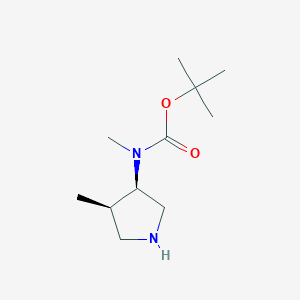

![2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13327508.png)
